molecular formula C4H8Br2 B1585101 1,3-Dibromo-2-methylpropane CAS No. 28148-04-1

1,3-Dibromo-2-methylpropane

Cat. No.: B1585101
CAS No.: 28148-04-1
M. Wt: 215.91 g/mol
InChI Key: SMGXHVWYXQYMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-methylpropane is an organic compound with the molecular formula C4H8Br2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to the first and third carbon atoms of a propane chain, with a methyl group attached to the second carbon atom.

Preparation Methods

1,3-Dibromo-2-methylpropane can be synthesized through several methods:

    Halogenation of Alkenes: One common method involves the halogenation of alkenes. For example, the reaction of 2-methylpropene with bromine in the presence of a solvent like carbon tetrachloride can yield this compound.

    Industrial Production: Industrially, the compound can be produced by the bromination of 2-methylpropane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

1,3-Dibromo-2-methylpropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of 2-methylpropane-1,3-diol.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can result in the formation of 2-methylpropene.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and elimination reactions.

Scientific Research Applications

1,3-Dibromo-2-methylpropane has several applications in scientific research:

    Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological studies to investigate the effects of brominated hydrocarbons on living organisms.

    Material Science: In material science, this compound is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-methylpropane primarily involves its reactivity as a halogenated hydrocarbon. The bromine atoms in the compound are highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.

Comparison with Similar Compounds

1,3-Dibromo-2-methylpropane can be compared with other similar compounds, such as:

    1,2-Dibromo-2-methylpropane: This compound has bromine atoms attached to the first and second carbon atoms, making it more reactive in certain substitution reactions.

    1,3-Dibromobutane: Similar to this compound, but with a longer carbon chain, leading to different physical properties and reactivity.

    1,4-Dibromobutane: This compound has bromine atoms attached to the first and fourth carbon atoms, making it useful in different types of polymerization reactions.

This compound is unique due to its specific structure, which allows for selective reactivity in organic synthesis and other applications.

Properties

IUPAC Name

1,3-dibromo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGXHVWYXQYMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182419
Record name 1,3-Dibromoisobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-04-1
Record name 1,3-Dibromoisobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromoisobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-methylpropane
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-methylpropane
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-2-methylpropane
Reactant of Route 4
1,3-Dibromo-2-methylpropane
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-2-methylpropane
Reactant of Route 6
1,3-Dibromo-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.